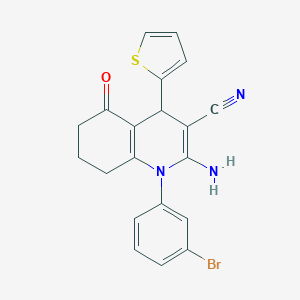![molecular formula C19H17N5O3 B394601 N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B394601.png)
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of furan and phenoxy groups attached to a triazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps One common method includes the reaction of 2-furylmethylamine with cyanuric chloride under controlled conditions to form the triazine coreThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Triethylamine, dichloromethane.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
科学研究应用
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
相似化合物的比较
Similar Compounds
- N1,N2-Bis(furan-2-ylmethyl)oxalamide
- 2,5-Furandicarboxylic acid
- 2,5-Dimethylfuran
Uniqueness
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of furan and phenoxy groups attached to a triazine core. This structure imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research .
属性
分子式 |
C19H17N5O3 |
|---|---|
分子量 |
363.4g/mol |
IUPAC 名称 |
2-N,4-N-bis(furan-2-ylmethyl)-6-phenoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17N5O3/c1-2-6-14(7-3-1)27-19-23-17(20-12-15-8-4-10-25-15)22-18(24-19)21-13-16-9-5-11-26-16/h1-11H,12-13H2,(H2,20,21,22,23,24) |
InChI 键 |
AMKVHBJHDVSIQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC3=CC=CO3)NCC4=CC=CO4 |
规范 SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC3=CC=CO3)NCC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-Azepanylcarbonyl)-3-bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B394518.png)

![2-[(4-Benzoyl-1-piperazinyl)carbonyl]-3-bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B394522.png)
![ETHYL (2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394523.png)
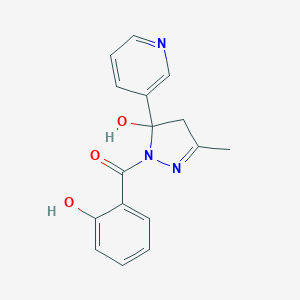
![ETHYL (2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394525.png)
![4-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B394526.png)
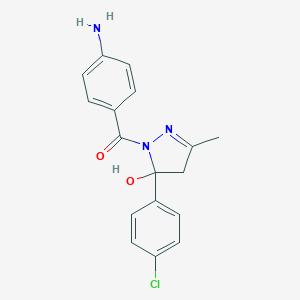
![4-{5-[(6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B394530.png)
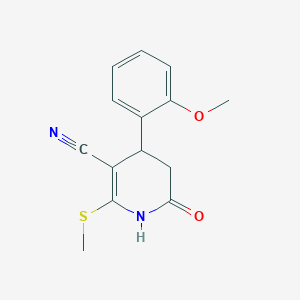
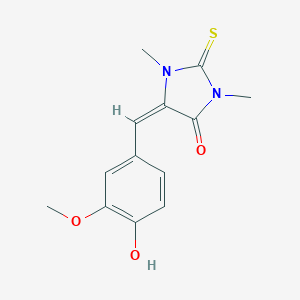
![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B394536.png)
![2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B394539.png)
